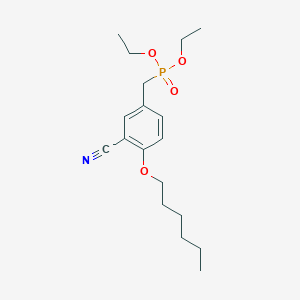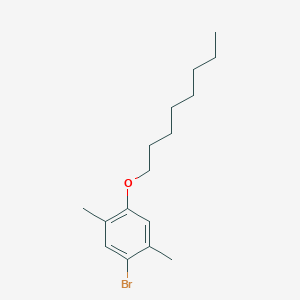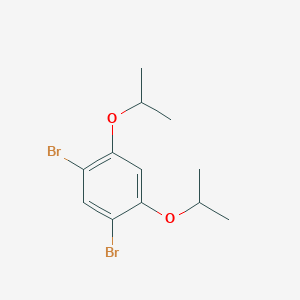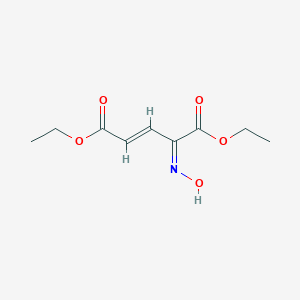
Diethyl 4-(hydroxyimino)-2-pentenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(hydroxyimino)-2-pentenedioate, also known as DEHPD, is a synthetic compound that belongs to the family of nitrones. It is widely used in scientific research for its potential therapeutic properties. DEHPD has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
Diethyl 4-(hydroxyimino)-2-pentenedioate exerts its therapeutic effects through multiple mechanisms. It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, improve cognitive function, and enhance mitochondrial function. Additionally, this compound has been shown to promote angiogenesis and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-(hydroxyimino)-2-pentenedioate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous-based experiments. Additionally, it has a low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Diethyl 4-(hydroxyimino)-2-pentenedioate. One area of interest is the development of more effective delivery methods to increase its bioavailability. Another area of interest is the investigation of its potential therapeutic properties in other disease models, such as cancer and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its therapeutic potential.
Méthodes De Synthèse
Diethyl 4-(hydroxyimino)-2-pentenedioate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and dehydration. The resulting product is then subjected to esterification with diethyl sulfate to yield this compound.
Applications De Recherche Scientifique
Diethyl 4-(hydroxyimino)-2-pentenedioate has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C9H13NO5 |
|---|---|
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7- |
Clé InChI |
GLBWGBBRYJWTFT-LXGGSRJLSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=N/O)/C(=O)OCC |
SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
SMILES canonique |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
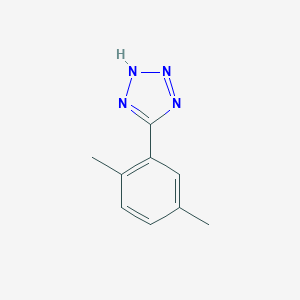
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
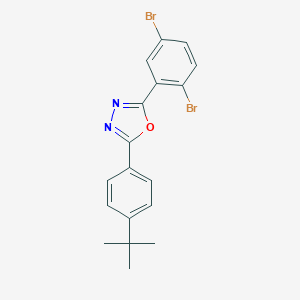
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)
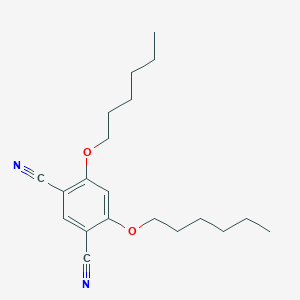
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
